molecular formula C9H20N2O2 B14070005 Tert-butyl 4-hydrazinyl-2-methylbutanoate

Tert-butyl 4-hydrazinyl-2-methylbutanoate

Cat. No.: B14070005
M. Wt: 188.27 g/mol
InChI Key: JMDGRTCHBQSTTP-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydrazinyl-2-methylbutanoate is an organic compound with a unique structure that includes a tert-butyl ester and a hydrazine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydrazinyl-2-methylbutanoate typically involves the reaction of tert-butyl 4-bromobutanoate with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydrazinyl-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Azides or nitroso compounds.

    Reduction: Alcohols or amines.

    Substitution: Various substituted hydrazines or hydrazides.

Scientific Research Applications

Tert-butyl 4-hydrazinyl-2-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydrazinyl-2-methylbutanoate involves its reactive hydrazine group, which can form covalent bonds with various substrates. This reactivity makes it useful in forming hydrazones and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromobutanoate: A precursor in the synthesis of tert-butyl 4-hydrazinyl-2-methylbutanoate.

    Tert-butyl 4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a hydrazine group.

    Tert-butyl 4-aminobutanoate: Contains an amino group instead of a hydrazine group.

Uniqueness

This compound is unique due to its hydrazine functional group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry for the formation of hydrazones and other nitrogen-containing derivatives .

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl 4-hydrazinyl-2-methylbutanoate

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-11-10)8(12)13-9(2,3)4/h7,11H,5-6,10H2,1-4H3

InChI Key

JMDGRTCHBQSTTP-UHFFFAOYSA-N

Canonical SMILES

CC(CCNN)C(=O)OC(C)(C)C

Origin of Product

United States

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